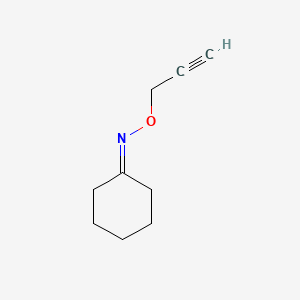

Cyclohexanone O-prop-2-ynyl-oxime

Description

Contextualization within Oxime Chemistry and Alkyne Functionalization

Oximes, with the general formula RR'C=NOH, are well-established functional groups in organic chemistry, known for their roles as intermediates, protecting groups, and precursors to various nitrogen-containing compounds. wikipedia.org The oxygen atom of the oxime can be substituted, leading to O-substituted oximes, which exhibit modified reactivity and stability. wikipedia.org The introduction of a propargyl group (an O-prop-2-ynyl substituent) onto the oxime oxygen introduces a terminal alkyne functionality.

Alkynes are highly versatile building blocks in organic synthesis due to the high electron density of the carbon-carbon triple bond, which allows for a wide array of transformations. These include cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and rearrangements. maynoothuniversity.ietandfonline.com The presence of the terminal alkyne in Cyclohexanone (B45756) O-prop-2-ynyl-oxime makes it a valuable substrate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its high efficiency and selectivity. maynoothuniversity.ie

The synthesis of O-propargyl oximes is typically achieved through the O-alkylation of the corresponding oxime with a propargyl halide, such as propargyl bromide, in the presence of a base. acs.org This straightforward synthetic route allows for the accessible preparation of compounds like Cyclohexanone O-prop-2-ynyl-oxime from readily available starting materials.

Historical Development and Significance of O-Substituted Oximes

The study of oximes dates back to the 19th century, and since then, their chemistry has been extensively explored. wikipedia.org O-substituted oximes, in particular, have emerged as important intermediates in various synthetic transformations. rsc.org Historically, their synthesis involved the reaction of an oxime with an organohalide in the presence of a strong base. google.com

The significance of O-substituted oximes lies in their diverse reactivity. The N-O bond can be cleaved under various conditions to generate iminyl radicals, which can participate in a range of cyclization and addition reactions. nsf.gov Furthermore, O-substituted oximes can undergo rearrangements, such as the Beckmann rearrangement, to produce amides or lactams. organic-chemistry.orgmasterorganicchemistry.com The nature of the O-substituent can significantly influence the outcome of these reactions, making the targeted design of O-substituted oximes a key strategy in synthetic organic chemistry.

Research Landscape and Emerging Trends for Propargyl Oxime Derivatives

The current research landscape for propargyl oxime derivatives is characterized by the exploration of their utility in constructing complex molecular scaffolds. The dual functionality of these molecules allows for sequential or tandem reactions, providing rapid access to diverse heterocyclic compounds.

One of the most significant emerging trends is the use of propargyl oximes in intramolecular reactions. For instance, gold-catalyzed reactions of O-propargyl oximes have been shown to lead to the formation of pyrazine (B50134) N-oxides or to undergo a novel "oxime-oxime rearrangement". nih.gov Copper-catalyzed skeletal rearrangements of O-propargylic oximes have also been reported to yield amidodienes. acs.org

Furthermore, the alkyne moiety in propargyl oximes serves as a handle for various cycloaddition reactions. tandfonline.comrsc.org The [3+2] cycloaddition of nitrile oxides, generated in situ from oximes, with the alkyne functionality of a propargyl group can lead to the formation of isoxazoles, which are important heterocyclic motifs in medicinal chemistry. tandfonline.comresearchgate.net The development of asymmetric propargylation of oximes is another active area of research, aiming to produce enantioenriched α-propargyl hydroxyamino acids, which are valuable chiral building blocks. rsc.org

The unique reactivity of propargyl oxime derivatives, including this compound, continues to be an area of active investigation, with potential applications in the synthesis of natural products, pharmaceuticals, and advanced materials.

Chemical Data and Properties

Below are tables detailing the properties of the starting materials for the synthesis of this compound and the calculated and expected properties of the final product.

Table 1: Properties of Starting Materials

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Cyclohexanone oxime | C₆H₁₁NO | 113.16 | White solid | 88-91 | 204-206 |

| Propargyl bromide | C₃H₃Br | 118.96 | Liquid | -61.1 | 88-90 |

Data sourced from wikipedia.orgsigmaaldrich.comnist.gov

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₃NO |

| Molecular Weight ( g/mol ) | 151.21 |

| Physical State | Expected to be a liquid or low-melting solid |

| Boiling Point (°C) | Not available in searched literature |

| Melting Point (°C) | Not available in searched literature |

| Solubility | Expected to be soluble in common organic solvents |

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | Signals corresponding to the cyclohexyl ring protons, a singlet for the alkyne proton (≡C-H), and a methylene (B1212753) singlet for the O-CH₂ group. |

| ¹³C NMR | Signals for the cyclohexyl ring carbons, the C=N carbon, the two sp-hybridized carbons of the alkyne, and the O-CH₂ carbon. |

| IR (Infrared) | Characteristic absorption bands for the C=N stretch, the ≡C-H stretch (sharp, around 3300 cm⁻¹), and the C≡C stretch (around 2100 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (151.21). |

Note: The properties and spectroscopic data for this compound are predicted based on the known characteristics of its functional groups, as specific experimental data was not found in the searched literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynoxycyclohexanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-8-11-10-9-6-4-3-5-7-9/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYHRKAYTBPEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCON=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391220 | |

| Record name | N-prop-2-ynoxycyclohexanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174004-17-2 | |

| Record name | N-prop-2-ynoxycyclohexanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexanone O Prop 2 Ynyl Oxime and Analogous O Alkylated Oximes

Classical Oxime Synthesis Approaches as Precursors

The foundational step in synthesizing Cyclohexanone (B45756) O-prop-2-ynyl-oxime is the preparation of cyclohexanone oxime. This intermediate is a colorless solid of significant industrial importance, primarily as a precursor to ε-caprolactam, the monomer for Nylon 6. wikipedia.org Classical and industrial methods have been refined to produce this key precursor efficiently.

Condensation Reactions of Cyclohexanone with Hydroxylamines

The most direct and widely used laboratory-scale synthesis of cyclohexanone oxime involves the condensation reaction between cyclohexanone and a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride. wikipedia.org The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of cyclohexanone. acs.org Since free hydroxylamine is unstable, it is often generated in situ by adding a base, such as sodium acetate (B1210297) or sodium hydroxide (B78521), to its hydrochloride salt. researchgate.net

The reaction is typically carried out in an aqueous or mixed aqueous-alcoholic solvent system to ensure the solubility of the reactants. researchgate.net The product, cyclohexanone oxime, is less soluble in water than the starting materials and can be isolated by filtration upon cooling. acs.org

Interactive Table 1: Exemplary Conditions for Cyclohexanone Oxime Synthesis via Condensation Click on the headers to sort the data.

| Reactants | Base/Reagents | Solvent | Temperature (°C) | Reported Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexanone, Hydroxylamine Hydrochloride | Sodium Acetate | Water | 40 | ~90% | researchgate.net |

| Cyclohexanone, Hydroxylamine Hydrochloride | Sodium Acetate | Water/Ethanol | Not specified | Not specified | researchgate.net |

| Enanthaldehyde, Hydroxylamine Hydrochloride | Sodium Carbonate | Water | Not specified (Steam) | 81-93% (for Enanthaldehyde oxime) | nih.gov |

Alternative Routes via Nitrosation and Reduction Pathways

Beyond direct condensation, alternative pathways to cyclohexanone oxime have been developed, primarily for large-scale industrial production or to utilize different starting materials.

Photonitrosation of Cyclohexane (B81311): An important industrial route involves the free-radical reaction of cyclohexane with nitrosyl chloride (NOCl) under UV radiation. wikipedia.org This method is economically advantageous as cyclohexane is a significantly cheaper feedstock than cyclohexanone. wikipedia.org

Reduction of Nitro Compounds: One-pot syntheses from nitrobenzene (B124822) have been reported, where a bifunctional catalyst (e.g., palladium and gold nanoparticles on carbon) facilitates a multi-step transformation involving reduction and subsequent condensation under a hydrogen atmosphere, achieving high yields. chemrxiv.org

Electrochemical Synthesis: Modern, sustainable approaches focus on the electrochemical synthesis of cyclohexanone oxime. These methods typically involve the electrocatalytic reduction of nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) at a cathode to generate hydroxylamine in situ. acs.orgjocpr.com This highly reactive intermediate then immediately reacts with cyclohexanone present in the electrolyte to form the oxime. acs.org This one-pot process operates under ambient conditions and avoids the handling of hazardous reagents. rsc.org Various metallic catalysts have been explored for this purpose, with bimetallic systems like Zn-Cu alloys showing high yields and Faradaic efficiencies. acs.orgrsc.org

Interactive Table 2: Alternative Synthetic Routes to Cyclohexanone Oxime Click on the headers to sort the data.

| Method | Starting Material(s) | Key Reagents/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Photonitrosation | Cyclohexane | Nitrosyl chloride (NOCl), UV light | Economically viable industrial process | wikipedia.org |

| One-Pot Reduction/Condensation | Nitrobenzene | Pd/Au on Carbon, H₂ | High yield (97%) from nitro-aromatic | chemrxiv.org |

| Electrochemical Reduction | Cyclohexanone, Nitrate (NO₃⁻) | Zn-Cu alloy electrocatalyst | Ambient conditions, sustainable | acs.orgrsc.org |

| Electrochemical Reduction | Cyclohexanone, Nitrite (NO₂⁻) | Cu-S catalyst | High yield (92%) and selectivity (99%) | jocpr.com |

Targeted O-Propargylation Strategies for Oximes

Once cyclohexanone oxime is obtained, the synthesis of Cyclohexanone O-prop-2-ynyl-oxime requires the formation of an ether linkage at the oxime's oxygen atom. This is achieved through O-alkylation with a suitable propargyl electrophile.

Nucleophilic O-Alkylation of Oximes with Propargyl Electrophiles

The most common method for synthesizing oxime ethers is the nucleophilic substitution (Sₙ2) reaction between an oximate anion and an alkyl halide. To form this compound, cyclohexanone oxime is first deprotonated with a base to form the more nucleophilic oximate. This anion then attacks a propargyl electrophile, such as propargyl bromide or propargyl chloride, displacing the halide and forming the desired O-propargyl ether.

Common bases used for this transformation include potassium hydroxide (KOH) or sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). nih.gov Phase-transfer catalysis (PTC) conditions, using a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) with a base such as potassium carbonate, can also facilitate the reaction, particularly under solvent-free or biphasic conditions. A direct analogy is the synthesis of isatin (B1672199) oxime O-propargyl ether, which is prepared by the O-propargylation of isatin oxime.

Catalytic O-Alkylation Methods for Enhanced Selectivity and Yield

While base-mediated alkylation is effective, catalytic methods are being explored to improve reaction efficiency, selectivity, and environmental footprint.

Heteropolyacid Catalysis: A simple and effective catalytic system using a heteropolyacid, such as H₃PW₁₂O₄₀·xH₂O, has been developed for the O-alkylation of oximes with alcohols in a green solvent like dimethyl carbonate. nih.gov This reaction proceeds through a carbocation mechanism where the catalyst activates the alcohol. nih.gov This approach could theoretically be adapted for propargylation using propargyl alcohol.

Transition Metal Catalysis: Transition metals are widely used to catalyze transformations of oximes and their derivatives. While not direct O-propargylation methods, they highlight the reactivity of the system.

Gold Catalysis: Gold catalysts, such as PPh₃AuNTf₂, can induce skeletal rearrangements of O-propargylic oximes, demonstrating the ability of gold to activate the alkyne moiety. researchgate.net

Palladium Catalysis: Palladium catalysts are used for various C-H functionalization reactions where an O-acetyl oxime can act as a directing group. This shows that the oxime ether functionality is stable under certain catalytic conditions and can be used to direct further molecular modifications.

Rhodium Catalysis: Interestingly, rhodium-catalyzed transfer hydrogenation conditions using a primary alcohol and propargyl chloride can lead to C-propargylation, overriding the expected O-alkylation pathway. wikipedia.org This underscores the critical role of the catalyst in directing the reaction's regioselectivity.

Electrochemical Approaches for O-Propargyl Oxime Formation

Direct electrochemical O-propargylation of a pre-formed oxime is not a widely documented method. However, research into tandem electrochemical systems offers a promising one-pot strategy for synthesizing oxime ethers. In this approach, the oxime is first generated in situ via the electrochemical reduction of a nitrogen oxide source in the presence of an aldehyde or ketone. researchgate.net In a subsequent step within the same pot, an alkylating agent (e.g., benzyl (B1604629) bromide) is introduced, which reacts with the newly formed oxime to yield the final oxime ether. researchgate.net This tandem process, driven by electrocatalysis, represents a green and potentially safer alternative to traditional methods by avoiding the isolation of explosive hydroxylamine intermediates. researchgate.net While specific examples using propargyl halides in these systems are not prevalent in the literature, the methodology provides a clear precedent for the potential development of a one-pot electrochemical synthesis of this compound.

Green Chemistry and Sustainable Synthetic Pathways for O-Prop-2-ynyl-oxime Derivatives

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have profoundly influenced the synthesis of O-alkyated oximes. Researchers have explored various strategies to develop more environmentally benign and sustainable methods for the preparation of this compound and its derivatives. These approaches focus on the use of alternative energy sources, greener solvents, and catalytic systems that offer high efficiency and selectivity.

A foundational method for the synthesis of O-alkylated ketoximes involves the reaction of an alkali metal salt of a ketoxime with an alkylating agent in the presence of an aprotic dipolar solvent google.com. For instance, the O-allylation of cyclohexanone oxime has been successfully achieved by reacting its sodium salt with allyl bromide in N-methylpyrrolidone at 40°C, affording O-allylcyclohexanone oxime in good yield google.com. This classical approach can be adapted for the synthesis of this compound by substituting allyl bromide with propargyl bromide.

However, traditional methods often rely on volatile and toxic organic solvents and may require harsh reaction conditions. In response, several green synthetic alternatives have been developed.

Phase-Transfer Catalysis (PTC): This technique has emerged as a powerful tool for the O-alkylation of oximes. PTC facilitates the reaction between reactants present in different phases (e.g., a solid salt and a liquid organic reactant) by employing a phase-transfer catalyst, which is typically a quaternary ammonium or phosphonium (B103445) salt. This method often leads to milder reaction conditions, faster reaction rates, and reduced use of hazardous solvents.

Ionic Liquids (ILs): Ionic liquids, which are salts with melting points below 100°C, have gained attention as green solvents due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. The O-alkylation of ketoximes has been successfully carried out in ionic liquids, offering a recyclable and environmentally friendly reaction medium.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate the rate of organic reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. Microwave-assisted O-propargylation of phenolic derivatives using propargyl bromide and potassium carbonate has been reported, suggesting a viable and efficient route for the synthesis of this compound.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. Ultrasound-assisted synthesis has been employed for the preparation of various heterocyclic compounds and represents a promising green approach for the O-alkylation of oximes.

The following table summarizes some of the research findings on the synthesis of O-alkylated oximes, highlighting both conventional and green chemistry approaches.

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Cyclohexanone oxime | Allyl bromide | NaOH, N-Methylpyrrolidone, 40°C | O-Allylcyclohexanone oxime | 76 | google.com |

| Acetone oxime sodium salt | Benzyl chloride | N-Methylpyrrolidone, 35°C | O-Benzylacetone oxime | 75 | google.com |

| 20-Hydroxyecdysone | Propargyl bromide | Li, NH3 | 7α-(2-propyn-1-yl)-14-deoxy-Δ(8(14))-20-hydroxyecdysone | 92 | |

| N-Acylhydrazone (para-phenolic derivative) | Propargyl bromide | K2CO3, Butanone, MW, 150°C | O-Propargylated derivative | - |

Table 1: Selected Synthetic Methodologies for O-Alkylated Oximes

Spectroscopic and Structural Characterization of Cyclohexanone O Prop 2 Ynyl Oxime

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H or ¹³C NMR data, nor heteronuclear correlation spectroscopy results (HSQC, HMBC), for Cyclohexanone (B45756) O-prop-2-ynyl-oxime were found in the available literature.

Proton (¹H) NMR Studies of Molecular Conformation and Dynamics

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and through-space correlations (e.g., from NOESY experiments) that would be necessary to determine the conformation and dynamic processes of the cyclohexyl ring and the orientation of the O-prop-2-ynyl group, are not available.

Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)

Detailed ¹³C NMR data and correlations from HSQC and HMBC experiments, which would unambiguously assign the carbon resonances and confirm the connectivity of the molecular framework, have not been reported for Cyclohexanone O-prop-2-ynyl-oxime.

Vibrational Spectroscopy Applications (Infrared and Raman) for Functional Group Analysis

While studies on cyclohexanone oxime have identified characteristic vibrational modes for the C=N and N-O stretches, specific infrared (IR) and Raman spectroscopic data for this compound, which would confirm the presence of the alkyne C≡C and ≡C-H stretching vibrations, are not documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data for this compound. Consequently, its molecular weight confirmation and the analysis of its fragmentation patterns under mass spectrometric conditions cannot be presented.

X-ray Crystallography for Solid-State Structural Determination

No published X-ray crystallography studies for this compound were identified. Therefore, information regarding its single-crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, is not available.

Chiroptical Spectroscopies for Enantiomeric Purity Assessment (if applicable to chiral derivatives)

The potential for chirality and the application of chiroptical spectroscopies for the enantiomeric purity assessment of this compound derivatives have not been discussed in the reviewed literature, as no information on chiral variants of this specific compound was found.

Reactivity and Mechanistic Investigations of Cyclohexanone O Prop 2 Ynyl Oxime

Reactivity of the Oxime Functional Group

The oxime functional group in Cyclohexanone (B45756) O-prop-2-ynyl-oxime is a versatile reactive center, susceptible to rearrangements, hydrolysis, and reductive transformations, as well as regioselective functionalization.

Beckmann Rearrangement and its Variants on O-Substituted Oximes

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. masterorganicchemistry.com In the case of cyclohexanone oxime, this rearrangement famously yields ε-caprolactam, the precursor to Nylon 6. wikipedia.org For O-substituted oximes like Cyclohexanone O-prop-2-ynyl-oxime, the rearrangement can be initiated by converting the O-prop-2-ynyl group into a good leaving group. masterorganicchemistry.com

The reaction is typically catalyzed by acids, which protonate the oxygen atom, facilitating the migration of the alkyl group anti to the N-O bond. youtube.com A variety of acidic catalysts can be employed, including protic acids like sulfuric acid and Lewis acids. libretexts.org The general mechanism involves the formation of a nitrilium ion intermediate, which is then attacked by water to yield the amide after tautomerization.

| Catalyst/Reagent | Conditions | Product | Reference |

| Acid (e.g., H₂SO₄) | Heat | ε-Caprolactam derivative | wikipedia.org |

| P₂O₅/MeSO₃H (Eaton's Reagent) | 75 °C, 21 h | ε-Caprolactam | libretexts.org |

| Ga(OTf)₃ | CH₃CN, 40 °C, 20 min | ε-Caprolactam (92% conversion) | libretexts.org |

| Amberlyst 15/Acetic Acid | Reflux, 2 h | N-acyl-hydroxy aromatic amine (from 4-hydroxyacetophenone oxime) | libretexts.org |

It is important to note that for O-substituted oximes, the reaction conditions need to be carefully chosen to promote the desired rearrangement over potential side reactions.

Hydrolysis and Reductive Transformations

The oxime ether linkage in this compound can be cleaved under hydrolytic conditions to regenerate the parent ketone, cyclohexanone, and the corresponding hydroxylamine (B1172632) derivative. This reaction is typically acid-catalyzed. google.com The use of acidic ionic liquids has been shown to be an effective and reusable catalytic system for the hydrolysis of cyclohexanone oxime, achieving near-quantitative conversion. google.com

Reductive transformations of the oxime group can lead to the corresponding amine. For instance, cyclohexanone oxime can be reduced to cyclohexylamine (B46788) using reagents like sodium amalgam. wikipedia.org For O-substituted oximes, the choice of reducing agent is crucial to selectively reduce the C=N bond without affecting the O-alkynyl group. Catalytic hydrogenation or the use of specific hydride reagents are common methods for this transformation.

| Transformation | Reagent(s) | Product(s) | Reference |

| Hydrolysis | Acidic ionic liquid, H₂O | Cyclohexanone, Prop-2-yn-1-ol | google.com |

| Hydrolysis | CuCl₂ · 2H₂O, CH₃CN/H₂O | Cyclohexanone | organic-chemistry.org |

| Reduction | Sodium amalgam | Cyclohexylamine (from cyclohexanone oxime) | wikipedia.org |

| Reduction | NaBH₄ or LiAlH₄ | Corresponding amine | youtube.com |

Regioselective Functionalization at Nitrogen and Oxygen Centers

The oxime functionality presents two sites for potential functionalization: the nitrogen and the oxygen atoms. O-alkylation of oximes is a common method to introduce various substituents. nih.gov The synthesis of this compound itself is an example of O-functionalization of cyclohexanone oxime with a propargyl group, typically achieved by reacting the oxime with a propargyl halide in the presence of a base.

Further functionalization can be directed to the nitrogen atom, although this is generally less common than O-alkylation. The lone pair on the nitrogen can exhibit nucleophilic character, allowing for reactions with suitable electrophiles under specific conditions.

Reactivity of the Prop-2-ynyl (Propargyl) Moiety

The terminal alkyne of the propargyl group is a highly versatile functional handle, enabling a variety of powerful chemical ligations and cycloaddition reactions.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The propargyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netnih.gov This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne of this compound with an organic azide (B81097). nih.gov

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate. researchgate.net The mechanism involves the formation of a copper acetylide intermediate that reacts with the azide in a stepwise manner. nih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| This compound | Organic Azide | CuSO₄, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole | researchgate.netresearchgate.net |

| Propargyl Glucopyranoside | Azide | Boron trifluoride etherate | Triazole derivative | taylorfrancis.com |

Cycloaddition Reactions (e.g., [2+2], [3+2] with the Alkyne)

Beyond CuAAC, the alkyne moiety of this compound can participate in other cycloaddition reactions.

[3+2] Cycloadditions: The alkyne can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones and nitrile oxides, to form five-membered heterocyclic rings. uchicago.edursc.org These reactions are a powerful method for constructing complex heterocyclic scaffolds.

[2+2] Cycloadditions: While less common for simple alkynes under thermal conditions, photochemical [2+2] cycloadditions can occur between an alkyne and an alkene to form a cyclobutene (B1205218) ring. Additionally, ketenes can undergo thermal [2+2] cycloadditions with alkynes.

The specific conditions and outcomes of these cycloaddition reactions would depend on the nature of the reacting partner and the catalyst employed.

Metal-Catalyzed Alkyne Transformations

The propargyl group in this compound is a versatile handle for various metal-catalyzed transformations. These reactions, often facilitated by transition metals, allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Hydration: The addition of water across the triple bond, known as hydration, is a fundamental transformation. While direct hydration can be sluggish, it is often catalyzed by mercury salts. ic.ac.uklibretexts.org The reaction typically follows Markovnikov's rule, where the initial addition of the metal catalyst to the alkyne leads to a vinyl-metal intermediate. libretexts.org Subsequent attack by water and protonolysis yields an enol, which rapidly tautomerizes to the more stable ketone. For terminal alkynes like the one present in this compound, this process selectively produces a methyl ketone. libretexts.org

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, is a powerful method for synthesizing nitrogen-containing compounds. This reaction can be catalyzed by various transition metals, including gold and copper. nih.govrsc.org The mechanism often involves the activation of the alkyne by the metal catalyst, making it more susceptible to nucleophilic attack by the amine.

Cross-Coupling Reactions: The terminal alkyne in this compound can participate in various cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. These reactions are invaluable for forming new carbon-carbon bonds and are typically catalyzed by palladium complexes. rsc.org For instance, in a Sonogashira coupling, the terminal alkyne would react with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new disubstituted alkyne.

| Transformation | Catalyst/Reagents | Product Type | Regioselectivity |

| Hydration | Hg2+, H2O | Methyl ketone | Markovnikov |

| Hydroamination | Au or Cu catalysts, Amine | Enamine or Imine | Varies with catalyst |

| Cross-Coupling | Pd catalysts, various coupling partners | Disubstituted alkyne | N/A |

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-rich triple bond of this compound is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: Although alkynes are generally less reactive towards electrophiles than alkenes due to the higher electronegativity of sp-hybridized carbons, they still undergo electrophilic addition reactions. libretexts.orglibretexts.org The addition of hydrogen halides (HX), for example, proceeds via a vinyl cation intermediate, which is less stable than a corresponding alkyl carbocation. chemistrysteps.com This initial addition is often followed by a second addition to the resulting alkene, leading to a geminal dihalide. The regioselectivity of the first addition typically follows Markovnikov's rule. chemistrysteps.comlibretexts.org The addition of halogens (X₂) also occurs, usually with anti-stereochemistry, to give a dihaloalkene, which can then react further to form a tetrahaloalkane. libretexts.org

Nucleophilic Addition: The triple bond of an alkyne is not inherently electrophilic. However, when conjugated with an electron-withdrawing group, it becomes an activated alkyne and can undergo nucleophilic conjugate addition. nih.govresearchgate.net In the case of this compound, while the oxime ether itself is not strongly electron-withdrawing, certain reaction conditions or the use of specific catalysts can promote nucleophilic attack. quora.com Softer nucleophiles are generally more effective for 1,4-addition to activated alkynes. nih.gov

| Reagent Type | Intermediate | Product | Key Features |

| Electrophile (e.g., HBr) | Vinyl Cation | Geminal Dihalide | Markovnikov addition |

| Electrophile (e.g., Br₂) | Halonium Ion | Tetrahaloalkane | Anti-addition in first step |

| Nucleophile (on activated alkyne) | Carbanion | Substituted Alkene | Requires electron-withdrawing group |

Comprehensive Mechanistic Studies of Key Transformations

Understanding the detailed mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic Isotope Effects and Reaction Pathway Elucidation

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms by determining if a particular bond is broken in the rate-determining step. libretexts.orglibretexts.org A primary KIE is observed when a bond to an isotopically labeled atom is broken in the slow step of the reaction. libretexts.org For instance, in a reaction involving the cleavage of a C-H bond at the propargylic position, substituting the hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate if this bond breaking occurs in the rate-determining step. Secondary KIEs, which are smaller, can provide information about changes in hybridization at a particular atom between the reactant and the transition state. wikipedia.org

The study of KIEs can help differentiate between proposed reaction pathways. For example, in metal-catalyzed additions, a KIE could help determine whether the C-H bond activation or the nucleophilic attack is the rate-limiting step.

Transition State Analysis and Reaction Rate Determinants

Computational studies, often employing Density Functional Theory (DFT), are invaluable for analyzing the transition states of reactions involving this compound. These analyses can provide detailed geometric and energetic information about the transition state structure. researchgate.net For instance, in a metal-catalyzed reaction, the geometry of the alkyne coordinating to the metal center in the transition state can significantly influence the reaction's stereochemical outcome. acs.org

The rate of a reaction is determined by the free energy of activation, which is the energy difference between the reactants and the transition state. Factors that stabilize the transition state will lower this energy barrier and thus increase the reaction rate. For electrophilic additions, the stability of the intermediate vinyl cation is a key rate determinant. chemistrysteps.com In metal-catalyzed processes, the nature of the metal, the ligands, and the solvent can all play a crucial role in stabilizing the transition state and influencing the reaction rate. nih.govnih.gov For example, the choice of a π-acidic metal catalyst like gold or platinum can significantly activate the alkyne towards nucleophilic attack. nih.gov

| Mechanistic Tool | Information Gained | Application to this compound |

| Kinetic Isotope Effects | Identification of bond breaking in the rate-determining step. | Differentiating between proposed mechanisms for alkyne functionalization. |

| Transition State Analysis (Computational) | Geometry and energy of the transition state. | Understanding stereochemical outcomes and the role of catalysts. |

Applications of Cyclohexanone O Prop 2 Ynyl Oxime in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecules

The strategic placement of both an oxime and a terminal alkyne within the same molecule makes Cyclohexanone (B45756) O-prop-2-ynyl-oxime a valuable scaffold for the synthesis of complex organic structures. The alkyne moiety serves as a handle for various coupling reactions, such as the Sonogashira, Glaser, and click reactions, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. Concurrently, the oxime functionality can undergo a variety of transformations, including Beckmann rearrangement, reduction to amines, and participation in cycloaddition reactions. This dual reactivity allows for a modular approach to complex molecule synthesis, where different parts of the molecule can be assembled sequentially or in a one-pot fashion.

Role in Heterocycle Synthesis

Oximes, in general, are widely recognized as valuable precursors for the synthesis of aza-heterocycles. nsf.govresearchgate.net The presence of the propargyl group in Cyclohexanone O-prop-2-ynyl-oxime expands this utility. The intramolecular reaction between the oxime and the alkyne can be triggered under various conditions to yield a range of heterocyclic systems. For instance, treatment with a suitable catalyst could initiate a cyclization cascade, leading to the formation of fused or spirocyclic nitrogen-containing heterocycles.

Furthermore, the alkyne can participate in intermolecular cycloaddition reactions. A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which would lead to the formation of a 1,2,3-triazole ring. This triazole-substituted cyclohexanone oxime derivative can then be further elaborated through reactions of the oxime group, providing access to a diverse library of complex heterocyclic compounds.

Precursor for Nitrogen-Containing Compounds beyond Caprolactam

The classical application of cyclohexanone oxime is its conversion to ε-caprolactam via the Beckmann rearrangement. youtube.com While this remains a significant industrial process, the O-propargylated derivative opens avenues for the synthesis of other valuable nitrogen-containing compounds. The reduction of the oxime functionality, for example, would yield a primary amine. The resulting propargylated cyclohexylamine (B46788) is a versatile intermediate in its own right, with potential applications in medicinal chemistry and materials science.

Moreover, the combination of the amine and alkyne functionalities in the same molecule allows for subsequent intramolecular cyclization reactions to form various nitrogen-containing bicyclic structures. The specific outcome of these reactions would be highly dependent on the reaction conditions and the reagents employed, offering a tunable approach to a variety of nitrogenous scaffolds.

Applications in Material Science and Polymer Chemistry (excluding direct polymer properties)

The terminal alkyne group of this compound makes it a prime candidate for applications in materials science, particularly in the realm of polymer chemistry through click reactions. beilstein-journals.orgsigmaaldrich.com This compound can be efficiently attached to polymer backbones or surfaces that have been functionalized with azide (B81097) groups. This process, known as "grafting to," allows for the modification of material properties by introducing the cyclohexanone oxime moiety.

The resulting functionalized materials could find applications in areas such as:

Surface Modification: Creating surfaces with specific chemical properties for applications in biocompatible materials, sensors, or chromatography.

Dendrimer Synthesis: The bifunctional nature of the molecule allows it to act as a branching point in the construction of dendrimers and other hyperbranched polymers.

Cross-linking Agents: The ability of the alkyne to participate in click reactions with di- or poly-azides makes it a potential cross-linking agent for the formation of polymer networks and gels.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a powerful tool in modern organic synthesis. The dual functionality of this compound makes it an ideal substrate for the design of novel MCRs.

For example, a reaction could be envisioned where the alkyne participates in a coupling reaction, the in-situ formed product then undergoes a reaction involving the oxime, and a third component is incorporated in the process. Such a strategy would allow for the rapid and efficient construction of complex molecules from simple starting materials in a single step, which is a key goal of green and sustainable chemistry. The development of such MCRs involving this compound would represent a significant advance in synthetic methodology.

Computational and Theoretical Studies of Cyclohexanone O Prop 2 Ynyl Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. For a molecule like Cyclohexanone (B45756) O-prop-2-ynyl-oxime, these methods can provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size.

DFT calculations would be instrumental in determining the optimized geometry of Cyclohexanone O-prop-2-ynyl-oxime, including bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the preferred conformation of the cyclohexyl ring (typically a chair conformation) and the orientation of the O-prop-2-ynyl group relative to the oxime functionality.

Furthermore, DFT can be used to calculate key energetic properties that govern the molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability. For analogous compounds like cyclohexanone oxime, DFT calculations have been employed to determine thermodynamic properties, with good agreement between experimental and calculated values for entropy. acs.orgresearchgate.net

Table 1: Predicted Key DFT Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Chair conformation of the cyclohexyl ring. | Determines the molecule's three-dimensional shape and steric accessibility. |

| HOMO Energy | Relatively high, localized on the oxime and alkyne moieties. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Relatively low, with contributions from the C=N bond. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability. |

| Dipole Moment | Non-zero | Indicates a polar nature, influencing solubility and intermolecular interactions. |

This table is predictive and based on computational studies of cyclohexanone oxime and propargyl ethers.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, albeit at a higher computational cost than DFT. acs.org For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be used to refine the energetic and structural data obtained from DFT. Studies on related oximes have utilized ab initio calculations to investigate reaction mechanisms, such as the Beckmann rearrangement. acs.orgpsu.edu

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. nih.govyoutube.com Methods like AM1 or PM3 would be suitable for rapid preliminary conformational analysis and for studying large systems or dynamic processes where higher-level methods are computationally prohibitive. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov By simulating the motion of atoms over time, MD can reveal the different accessible conformations and the transitions between them.

For the cyclohexanone moiety, MD simulations would explore the chair, boat, and twist-boat conformations, with the chair form expected to be the most stable. rsc.org The simulations would also provide insights into the dynamics of the O-prop-2-ynyl group, including its rotational freedom around the N-O and O-CH₂ bonds. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. Accelerated molecular dynamics techniques could be employed to enhance the sampling of conformational space and observe rare events like ring flipping on accessible timescales. mdpi.com

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure and steric factors, it is possible to identify the most likely sites for chemical attack.

The propargyl group is known for its versatile reactivity, including participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), Nicholas reactions, and various metal-catalyzed transformations. researchgate.netyoutube.comrsc.org Computational models could be used to predict the activation barriers for these reactions, helping to determine the feasibility and optimal conditions for such transformations.

Similarly, the oxime functionality can undergo various reactions, including hydrolysis, reduction, and rearrangement. DFT calculations can be used to model the transition states of these reactions, providing insights into their mechanisms and predicting the selectivity of different reaction pathways. For instance, computational studies have been used to understand the regioselectivity in the Claisen rearrangements of aryl propargyl ethers. youtube.com

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. For this compound, computational approaches could be used to investigate the mechanisms of its key reactions.

For example, in a potential intramolecular reaction, the alkyne group could interact with the cyclohexanone ring. DFT calculations could map out the potential energy surface for such a reaction, identifying intermediates and transition states. This would reveal whether the reaction proceeds through a concerted or stepwise mechanism and what the rate-determining step is. Studies on intramolecular oxime transfer reactions have successfully used DFT to predict that water-addition and -expulsion steps are the highest barriers.

The mechanism of the well-known Beckmann rearrangement for the related cyclohexanone oxime has been studied computationally, revealing the involvement of a cyclic seven-membered nitrilium cation intermediate. acs.orgpsu.edu Similar approaches could be applied to understand how the O-prop-2-ynyl substituent might influence this rearrangement.

Design of Novel Catalysts and Reaction Conditions Based on Theoretical Insights

Theoretical insights gained from computational studies can guide the design of novel catalysts and the optimization of reaction conditions for transformations involving this compound.

For instance, if a specific reaction, such as a cycloaddition involving the propargyl group, is desired, computational screening of different metal catalysts could be performed. By calculating the binding energies of the reactant and the activation energies of the catalytic cycle for various catalysts, the most promising candidates can be identified for experimental validation. Computational studies have been instrumental in designing catalysts for the synthesis of cyclohexanone oxime itself.

Furthermore, computational models can predict the effect of solvent and temperature on reaction rates and selectivity. This information can be used to fine-tune reaction conditions to maximize the yield of the desired product. Theoretical calculations have been used to understand the role of solvents in the oxidation of cyclohexanone.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Oxime and Propargyl Chemistry

The reactivity of cyclohexanone (B45756) O-prop-2-ynyl-oxime is largely dictated by its two key functional groups. The development of novel catalytic systems that can selectively activate and transform these moieties is a primary area of future research.

Gold-catalyzed reactions of O-propargylic oximes have shown significant promise. For instance, O-propargylic oximes with an electron-withdrawing group on the oxime moiety can undergo skeletal rearrangements catalyzed by gold complexes. nih.gov These reactions proceed through an N-O bond cleavage, leading to the formation of 2H-1,3-oxazine derivatives. nih.gov The addition of a Brønsted base as a cocatalyst has been found to not only accelerate the reaction but also to switch the rearrangement pathways, allowing for divergent synthesis of different heterocyclic compounds. nih.gov Computational studies have suggested that the rate-determining step is the elimination of the propargylic proton in a cyclized vinylgold intermediate, a process facilitated by both the electron-withdrawing substituent and the base cocatalyst. nih.gov Furthermore, gold catalysis can induce a novel "oxime-oxime rearrangement" in pyrrole (B145914) and indole (B1671886) oximes bearing a propargyl group, where the oxime functionality is transferred intramolecularly. nih.gov

Copper catalysis has also emerged as a powerful tool. Copper-catalyzed cascade transformations of O-propargylic oximes with sulfonyl azides can efficiently produce α,β-unsaturated N-acylamidines. acs.org This reaction involves an intramolecular attack of the oxime group on an in-situ generated ketenimine moiety, followed by cleavage of the N-O bond. acs.org

Beyond transition metals, simpler catalytic systems are also being explored. For example, the synthesis of propargyl oxime ethers can be achieved through a sodium hydride (NaH)-mediated reaction between an oxime and propargyl bromide. mdpi.comnih.gov

Future research will likely focus on expanding the scope of these catalytic systems to include a wider range of substrates and to access novel molecular architectures. The development of enantioselective catalytic systems for reactions involving cyclohexanone O-prop-2-ynyl-oxime is also a significant and challenging goal.

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. illinois.edu The application of flow chemistry to the synthesis and derivatization of this compound is a key emerging trend.

The synthesis of propargyl derivatives, which are precursors to the target molecule, has been successfully demonstrated in flow. For example, a mercury-free flow process for the asymmetric propargylation of aldehydes using allene (B1206475) gas has been developed to address the environmental and safety concerns associated with traditional methods that use mercury and pyrophoric reagents. nih.gov

Continuous flow technology is particularly well-suited for reactions involving hazardous reagents or intermediates, such as peroxides which can be used in oxidation reactions. researchgate.net The ability to precisely control reaction parameters in a flow reactor can minimize the risk of runaway reactions and improve product yields. researchgate.net The synthesis of this compound itself, which involves the reaction of cyclohexanone oxime with propargyl bromide, could be translated to a continuous process to improve safety and efficiency.

Future work in this area will likely involve the development of fully integrated, multi-step flow syntheses that start from simple precursors and lead to complex derivatives of this compound without the need for isolating intermediates.

Integration with Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers high selectivity and mild reaction conditions. Integrating biocatalysis into the synthesis and derivatization of this compound presents exciting opportunities.

A key area of application is in the synthesis of enantiomerically pure precursors. For example, a biocatalytic platform has been developed for the synthesis of enantiopure propargylic alcohols and amines. nih.govresearchgate.net This system utilizes a peroxygenase to oxidize racemic propargylic alcohols to the corresponding ketones, which are then stereoselectively reduced by either an (R)-selective or (S)-selective alcohol dehydrogenase to yield the desired enantiomer of the alcohol. nih.govresearchgate.net These enantiopure propargylic alcohols can then be used to synthesize chiral O-propargyl oxime ethers.

Furthermore, enzymes could be employed for the selective modification of the this compound molecule itself. For instance, lipases could be used for selective esterification or transesterification reactions on derivatives containing additional functional groups. The development of novel enzymes with tailored activities for specific transformations on propargyl oxime ethers is a promising avenue for future research.

Exploration of Photo- and Electrocatalytic Methodologies for Derivatization

Photo- and electrocatalysis offer unique modes of reactivity that are often complementary to traditional thermal methods. The exploration of these methodologies for the derivatization of this compound is an emerging trend.

Photocatalysis has been shown to be effective for the isomerization of oximes. nih.gov Visible-light-mediated energy transfer catalysis can be used to convert the thermodynamically preferred E-isomer of aryl oximes to the Z-isomer. nih.gov This facile access to the less stable isomer opens up opportunities for complementary reactivity in subsequent transformations, such as the Beckmann rearrangement. nih.gov This methodology could potentially be applied to this compound to control its stereochemistry and influence the outcome of subsequent reactions. Photocatalysis can also be used to generate radicals from oxime derivatives, which can then participate in various C-C bond-forming reactions. researchgate.net

Electrocatalysis is another promising approach. The electrosynthesis of oximes from nitrates and carbonyl compounds has been demonstrated, offering a potentially more sustainable route to these compounds. researchgate.net Anode-cathode cascade electrolyzers have been developed for the synthesis of oximes from hydroxyl compounds and nitrate (B79036). researchgate.net Furthermore, an electrocatalytic oxygen reduction reaction coupled with ammoximation has been proposed for the efficient synthesis of cyclohexanone oxime under ambient conditions. nih.gov These electrocatalytic methods could be adapted for the synthesis of this compound or its derivatives, potentially reducing the reliance on hazardous reagents and harsh reaction conditions.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The unique structural features of this compound make it an interesting candidate for applications in supramolecular chemistry and the construction of self-assembling systems. The oxime functionality is known to be a versatile tool in supramolecular assembly, capable of forming strong hydrogen bonds and coordinating to metal centers. acs.orgrsc.org

The dynamic nature of the oxime bond, which can be switched between "on" and "off" by changing the acidity, has been utilized in dynamic covalent self-assembly to create complex molecular topologies such as catenanes and macrocycles in water. scholarsportal.infonih.gov This switchable behavior allows for error-checking during the assembly process and kinetic trapping of the desired products under neutral conditions. nih.gov

The propargyl group of this compound offers a reactive handle for post-assembly modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. This would allow for the covalent capture of self-assembled structures or the introduction of additional functionalities.

Furthermore, the oxime group can be used to conjugate peptide headgroups with hydrophobic tails, leading to the formation of peptide amphiphiles that can self-assemble into nano- or micro-fibrils. rsc.org By incorporating this compound into such systems, the propargyl group could be used to further functionalize the resulting self-assembled materials.

Future research in this area will likely explore the design and synthesis of more complex molecules based on the this compound scaffold for the construction of novel supramolecular architectures with interesting properties and functions in areas such as sensing, drug delivery, and materials science. nih.gov

Q & A

Basic: What are the established synthetic routes for Cyclohexanone O-prop-2-ynyl-oxime, and what catalytic systems are most effective?

Cyclohexanone oxime, a precursor to O-prop-2-ynyl derivatives, is commonly synthesized via ammoximation of cyclohexanone using hydroxylamine salts in the presence of catalysts like TS-1 (titanium silicalite-1) zeolites, which enable high selectivity under mild conditions . Advanced catalytic systems, such as Pd/Au nanoparticles on carbon, achieve 97% yield in one-pot reactions by hydrogenating nitrobenzene to cyclohexanone oxime at 60°C . For O-prop-2-ynyl functionalization, propargylation of the oxime hydroxyl group typically employs alkynyl halides or propargyl alcohols under basic conditions, though specific protocols for this derivative require optimization of solvent systems and reaction kinetics.

Advanced: How do computational methods enhance the understanding of this compound’s electronic structure and reactivity?

Hybrid Gaussian computational models, including molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) analyses, provide insights into the electronic distribution and nucleophilic/electrophilic sites of cyclohexanone oxime derivatives . These methods predict regioselectivity in reactions involving the oxime’s hydroxyl group and the propargyl moiety. For example, MEP maps identify electron-rich regions susceptible to electrophilic attacks, guiding the design of functionalization strategies. Experimental validation via FT-IR and Raman spectroscopy aligns with computational predictions, confirming vibrational modes and bond stability .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., C≡N stretch in oxime at ~1630 cm⁻¹ and C≡C stretch in propargyl at ~2100 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR distinguishes protons adjacent to the oxime group (δ 1.5–2.5 ppm for cyclohexane ring) and propargyl protons (δ 2.0–3.0 ppm) .

- GC-MS/HPLC : Quantifies purity and monitors reaction progress, especially in photocatalytic or catalytic systems where selectivity is critical .

Advanced: How can researchers resolve contradictions in byproduct formation mechanisms during cyclohexanone oxime synthesis?

Evidence from autoxidation studies reveals that cyclohexyl hydroperoxide propagation, rather than cyclohexanone itself, is the primary source of byproducts like cyclohexanol and carboxylic acids . Conflicting data on byproduct pathways can be addressed via:

- Isotopic Labeling : Tracing oxygen incorporation in intermediates.

- In Situ Spectroscopic Monitoring : Using ATR-FTIR to detect transient species during reactions .

- Kinetic Modeling : Factorial experimental designs (e.g., three-level full factorial) isolate variables like temperature and catalyst particle size, which influence selectivity .

Basic: What safety protocols are recommended for handling Cyclohexanone derivatives in laboratory settings?

- Ventilation : Use fume hoods to prevent inhalation exposure (OSHA Standard 29 CFR 1910.132) .

- PPE : Nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation .

- Explosivity Checks : Monitor vapor concentrations in confined spaces, as cyclohexanone derivatives can form explosive mixtures .

Advanced: How can photocatalytic oxidation be optimized for selective modification of Cyclohexanone derivatives?

Photocatalytic systems using TiO₂ or modified zeolites achieve >99% selectivity for cyclohexanone from cyclohexanol under UV irradiation . Key parameters include:

- Catalyst Loading : 0.5–1.5 g/L balances activity and light penetration.

- Reactor Design : Slurry reactors enhance mass transfer, while in situ ATR-FTIR identifies deactivating species (e.g., carboxylates) .

- Kinetic Models : Three-level factorial designs correlate light intensity and reactant concentration with production rates, validated via HPLC/GC-MS .

Advanced: What role do catalyst particle size and morphology play in optimizing cyclohexanone oxime synthesis?

Smaller catalyst particles (1 mm Pd/SiO₂ vs. 2 mm) increase surface area, improving phenol conversion (92% vs. 85%) and cyclohexanone selectivity (>99%) . Morphological studies using SEM/XRD reveal that mesoporous structures enhance diffusion of bulky intermediates like cyclohexanone oxime, reducing pore-blocking and side reactions.

Basic: What are the environmental and health hazards associated with this compound?

- Toxicity : Limited mutagenicity data; mammalian micronucleus tests suggest low genotoxic risk .

- Environmental Impact : High BOD (biological oxygen demand) due to ketone/oxime functional groups necessitates wastewater treatment .

- Handling : Follow GHS guidelines for storage (cool, dry conditions) and disposal (incineration with scrubbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.